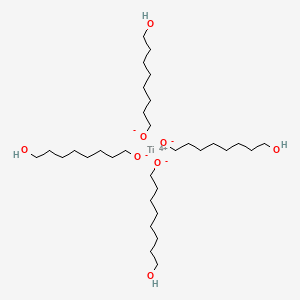
8-hydroxyoctan-1-olate;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyoctan-1-olate;titanium(4+) is a coordination compound where the titanium ion is coordinated with 8-hydroxyoctan-1-olate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyoctan-1-olate;titanium(4+) typically involves the reaction of titanium(IV) chloride with 8-hydroxyoctan-1-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent the oxidation of titanium. The general reaction can be represented as follows:
TiCl4+4C8H17OH→Ti(C8H17O)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxyoctan-1-olate;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
8-Hydroxyoctan-1-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 8-hydroxyoctan-1-olate;titanium(4+) involves the coordination of the titanium ion with the hydroxyl groups of the ligands. This coordination can influence the reactivity of the titanium center, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Uniqueness
8-Hydroxyoctan-1-olate;titanium(4+) is unique due to the specific coordination environment provided by the 8-hydroxyoctan-1-olate ligands. This unique coordination can result in different reactivity and properties compared to other titanium alkoxides.
Propriétés
Numéro CAS |
37066-82-3 |
|---|---|
Formule moléculaire |
C32H68O8Ti |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
8-hydroxyoctan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O2.Ti/c4*9-7-5-3-1-2-4-6-8-10;/h4*9H,1-8H2;/q4*-1;+4 |
Clé InChI |
YTYAEESFCAKPGG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.C(CCCC[O-])CCCO.[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


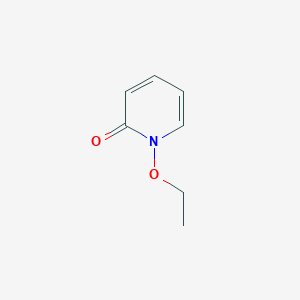
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
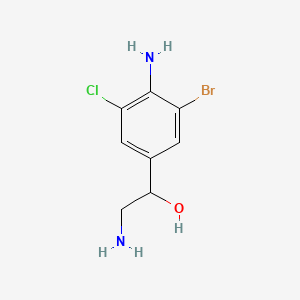
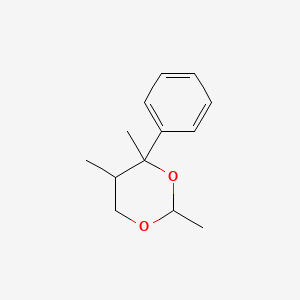
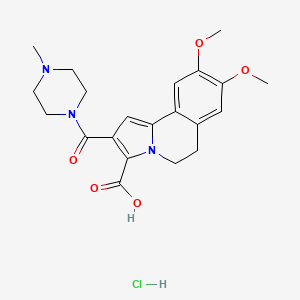
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)

![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
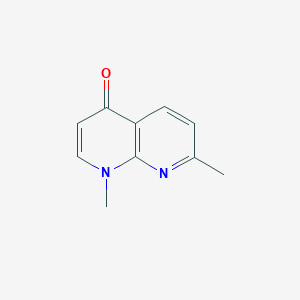

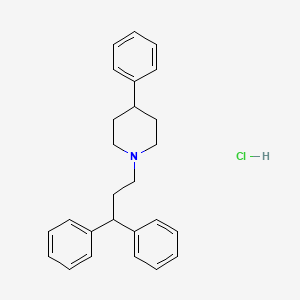
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

